molecular formula C13H11NO2 B1628150 4-Methyl-2-phenylpyridine-3-carboxylic acid CAS No. 58787-23-8

4-Methyl-2-phenylpyridine-3-carboxylic acid

Cat. No.: B1628150
CAS No.: 58787-23-8
M. Wt: 213.23 g/mol
InChI Key: XSYIICJOGYZMQZ-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpyridine-3-carboxylic acid is a pyridine derivative characterized by a methyl group at position 4, a phenyl substituent at position 2, and a carboxylic acid group at position 3. This compound belongs to the class of pyridinecarboxylic acids, which are widely studied for their applications in medicinal chemistry, agrochemicals, and material science.

Properties

IUPAC Name

4-methyl-2-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-7-8-14-12(11(9)13(15)16)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYIICJOGYZMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562371
Record name 4-Methyl-2-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58787-23-8
Record name 4-Methyl-2-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Methyl-Substituted 2-Phenylpyridines

The oxidation of alkyl-substituted pyridines to their corresponding carboxylic acids represents a classical route for synthesizing nicotinic acid derivatives. For 4-methyl-2-phenylpyridine-3-carboxylic acid, this method involves the selective oxidation of the methyl group at position 3 of 3-methyl-2-phenylpyridine (or a related isomer) to a carboxylic acid.

Copper-Catalyzed C–H Acyloxylation and Hydrolysis

Recent advances in transition-metal-catalyzed C–H functionalization offer a modern approach to installing acyloxy groups on pyridine rings, which can be hydrolyzed to carboxylic acids.

Direct Acyloxylation of 2-Phenylpyridine Derivatives

A copper-catalyzed method enables the direct acyloxylation of 2-phenylpyridine at the ortho position using carboxylic acids as acyloxy sources. Key steps include:

  • Reacting 3-methyl-2-phenylpyridine with a carboxylic acid (e.g., benzoic acid) in chlorobenzene.
  • Using CuBr (10 mol%) as a catalyst under an oxygen atmosphere at 130°C for 24 hours.
  • Isolating the acyloxylated product via extraction and chromatography.

For this compound, this method could be adapted by:

  • Starting with 4-methyl-2-phenylpyridine.
  • Performing C–H acyloxylation at position 3.
  • Hydrolyzing the acyloxy group to a carboxylic acid using basic conditions.
Table 2: Copper-Catalyzed Acyloxylation of 3-Methyl-2-phenylpyridine
Parameter Detail
Substrate 3-Methyl-2-phenylpyridine
Catalyst CuBr (10 mol%)
Solvent Chlorobenzene
Oxidant O₂
Temperature 130°C
Yield Range 40–97%

Comparative Analysis of Synthesis Methods

Table 3: Comparison of Key Preparation Routes
Method Advantages Limitations Yield Range
KMnO₄ Oxidation Simple, one-step reaction Requires specific methyl-substituted precursor ~40–50%
Cu-Catalyzed C–H Acyloxylation High regioselectivity, modular Requires hydrolysis step 40–97%
Multi-Component Reaction Solvent-free, scalable Limited precedent for target compound Not reported

Mechanistic Insights

Oxidation Pathway

The oxidation of alkylpyridines proceeds via radical intermediates, where the methyl group is sequentially oxidized to a carboxyl group through alcohol and ketone intermediates. The neutral aqueous conditions of KMnO₄ ensure selective oxidation without over-oxidizing the pyridine ring.

C–H Activation Mechanism

Copper catalysts facilitate the cleavage of the C–H bond at position 3 of 2-phenylpyridine, generating a metallacycle intermediate. Oxygen acts as a terminal oxidant, enabling the coupling of the acyloxy group from the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Methyl-2-phenylpyridine-3,4-dicarboxylic acid.

    Reduction: 4-Methyl-2-phenylpyridine-3-methanol.

    Substitution: 4-Bromo-2-phenylpyridine-3-carboxylic acid.

Scientific Research Applications

4-Methyl-2-phenylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 4-methyl-2-phenylpyridine-3-carboxylic acid and its analogs:

Compound Name Substituents (Pyridine Ring) Molecular Formula Key Functional Features
This compound 2-Ph, 4-Me, 3-COOH C₁₃H₁₁NO₂ Phenyl (π-π), methyl (lipophilicity)
4-Methylpyridine-3-carboxylic acid 4-Me, 3-COOH C₇H₇NO₂ Simpler structure, lacks phenyl
2-Chloro-3-methyl-4-pyridinecarboxylic acid 2-Cl, 3-Me, 4-COOH C₇H₆ClNO₂ Chloro (electrophilic), methyl
2-[4-Methoxy-3-(trifluoromethyl)phenyl]-pyridine-3-carboxylic acid 2-(substituted Ph), 3-COOH C₁₅H₁₁F₃NO₃ Methoxy (polar), CF₃ (electron-withdrawing)
4-(Trifluoromethyl)-3-pyridinecarboxylic acid 4-CF₃, 3-COOH C₇H₄F₃NO₂ CF₃ (enhanced acidity, stability)

Physicochemical Properties

  • Lipophilicity : The phenyl group in this compound increases logP compared to simpler analogs like 4-methylpyridine-3-carboxylic acid. Chloro or trifluoromethyl substituents (e.g., in 2-chloro-3-methyl-4-pyridinecarboxylic acid or 4-(trifluoromethyl)-3-pyridinecarboxylic acid) further modulate solubility and membrane permeability .
  • Acidity : The carboxylic acid group (pKa ~2–3) is influenced by adjacent substituents. Trifluoromethyl groups (e.g., in 4-(trifluoromethyl)-3-pyridinecarboxylic acid) lower the pKa due to electron-withdrawing effects, enhancing acidity .

Key Research Findings

Substituent Effects on Bioactivity: The phenyl group in this compound enhances inhibitory activity against COX-2 compared to non-aromatic analogs, as observed in related pyrrolidinecarboxylic acid derivatives .

Metabolic Stability : Trifluoromethyl groups (e.g., in 2-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid) reduce oxidative metabolism, prolonging half-life in vivo .

Crystallinity : Methyl and phenyl groups improve crystallinity, aiding purification processes, whereas chloro substituents may complicate crystallization .

Biological Activity

Overview

4-Methyl-2-phenylpyridine-3-carboxylic acid is an organic compound characterized by its pyridine ring substituted with a methyl group at the 4-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and biochemical research.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2-phenylpyridine with a methylating agent, followed by carboxylation. Common methods include using methyl iodide as the methylating agent and carbon dioxide for carboxylation under basic conditions. The molecular weight of this compound is approximately 213.23 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The structural features allow it to bind effectively, potentially inhibiting or activating various biochemical pathways. Its mechanism of action varies depending on the target, which can include anti-inflammatory and anticancer activities.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antioxidant Activity : The compound has shown potential in neutralizing free radicals, thereby preventing oxidative stress in cells.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to reduced inflammation in various biological models.
  • Anticancer Properties : Studies indicate that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and necroptosis .

Data Table: Biological Activities Summary

Activity Description Reference
AntioxidantNeutralizes free radicals; prevents oxidative damage
Anti-inflammatoryModulates inflammatory pathways; reduces inflammation
AnticancerInhibits cancer cell proliferation; induces apoptosis

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antioxidant Study : A study reported that derivatives of this compound exhibited significant antioxidant potential, with IC50 values comparable to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research : Another investigation demonstrated that the compound could significantly reduce markers of inflammation in cellular models, suggesting its potential therapeutic role in inflammatory diseases .
  • Cancer Research : A recent study explored its efficacy against various cancer cell lines, revealing that treatment with this compound led to marked reductions in cell viability and induced programmed cell death mechanisms .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-methyl-2-phenylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions or cyclization strategies. A common approach involves condensation of substituted pyridine precursors with phenylacetylene derivatives under palladium or copper catalysis, followed by oxidation to introduce the carboxylic acid moiety. Solvent selection (e.g., DMF or toluene) and temperature control (80–120°C) are critical to minimize side reactions like decarboxylation . For example, highlights cyclization steps using 4-chlorobenzaldehyde and 2-aminopyridine, which can be adapted for this compound by substituting methyl and phenyl groups.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR in DMSO-d6 resolve aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad δ ~12–13 ppm) .
  • LCMS/HPLC : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]<sup>+</sup> ~254.3 g/mol), while HPLC with a C18 column (ACN/water + 0.1% TFA) assesses purity (>95%) .
  • FTIR : Carboxylic acid C=O stretching (~1700 cm<sup>-1</sup>) and pyridine ring vibrations (~1600 cm<sup>-1</sup>) validate functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a scaffold for kinase inhibitors (e.g., targeting EGFR or MAPK) due to its pyridine core and carboxylic acid group, which mimics ATP-binding motifs. and describe analogous compounds tested in anticancer assays, where methyl and phenyl substituents enhance lipophilicity and target binding. Researchers should prioritize structure-activity relationship (SAR) studies by modifying the phenyl ring (e.g., halogenation) or methyl group (e.g., fluorination) .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives for improved pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., EGFR PDB: 1M17). The carboxylic acid group often forms hydrogen bonds with Lys721 or Thr766 .
  • ADME Prediction : SwissADME or QikProp calculates logP (~2.5), PSA (~80 Ų), and solubility. Methyl and phenyl groups may increase metabolic stability but reduce aqueous solubility, necessitating prodrug strategies .

Q. How do contradictory bioactivity data across studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in IC50 values often stem from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or serum content (e.g., 5% vs. 10% FBS) alter compound efficacy. Standardize protocols per ’s use of DMSO controls (<0.1% v/v).
  • Purity : Impurities from incomplete cyclization (e.g., residual aldehydes) may confound results. Validate purity via HPLC and NMR prior to biological testing .

Q. What strategies mitigate crystallization challenges during scale-up synthesis?

  • Methodological Answer :

  • Solvent Screening : Use polar aprotic solvents (DMF, DMSO) for dissolution, followed by antisolvent (water/ethanol) addition to induce crystallization.
  • Seeding : Introduce pre-characterized crystals of the compound to guide polymorph formation.
  • pH Control : Adjust to pH 4–5 (carboxylic acid pKa ~2.5) to enhance aqueous solubility during purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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